molecular formula C16H19NO2S B2797418 (E)-4-cyclopropylidene-1-(styrylsulfonyl)piperidine CAS No. 2097940-42-4

(E)-4-cyclopropylidene-1-(styrylsulfonyl)piperidine

Cat. No. B2797418
CAS RN: 2097940-42-4
M. Wt: 289.39
InChI Key: KPRKYOMXDOOKSY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-4-cyclopropylidene-1-(styrylsulfonyl)piperidine” is a compound that contains a piperidine nucleus. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

The synthesis of piperidine derivatives involves various methods. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A proficient and meticulously designed diasterioselective, multicomponent, one-pot synthesis of densely substituted piperidine derivatives has been elaborated using polystyrene sulfonic acid catalyst via tandem reactions of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines .


Molecular Structure Analysis

Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The conformational structures of piperidine in the neutral (S0) and cationic (D0) ground states have been explored .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Antibacterial Applications

  • Antibacterial Agent Synthesis : A study by Miyamoto et al. (1987) discusses the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with a sulfonyl group. These compounds, including derivatives of piperidine, have potential as antibacterial agents (Miyamoto et al., 1987).

Synthesis and Chemical Applications

  • Alkyne-Iminium Ion Cyclizations : Research by Arnold et al. (2003) explores the synthesis of (E)-1-benzyl-3-(1-iodoethylidene)piperidine, demonstrating the nucleophile-promoted alkyne-iminium ion cyclizations. This highlights the compound's role in complex chemical reactions (Arnold et al., 2003).
  • Cyclopropanone Equivalents : Wasserman et al. (1989) describe the use of 1-piperidino-1-trimethylsilyloxycyclopropane in synthetic applications, indicating the compound's role as a cyclopropanone equivalent (Wasserman et al., 1989).

Cancer Research and Therapeutic Applications

  • Anticancer Potential : A study by Madácsi et al. (2013) found that a piperidine ring-fused aromatic sulfonamide library induced oxidative stress in cancer cells, suggesting potential anticancer applications (Madácsi et al., 2013).
  • Discovery of Antimycobacterial Compounds : Kumar et al. (2008) discovered spiro-piperidin-4-ones with significant activity against Mycobacterium tuberculosis, demonstrating the compound's potential in antimycobacterial therapy (Kumar et al., 2008).

Molecular Docking and Enzyme Inhibition Studies

  • Molecular Docking and Enzyme Inhibition : Khalid et al. (2016) conducted molecular docking studies of synthesized 1,3,4-oxadiazole derivatives, including 4-(piperidin-1-ylsulfonyl)benzylsulfides, against butyrylcholinesterase (BChE) enzyme. This highlights its applications in understanding enzyme-inhibitor interactions (Khalid et al., 2016).

Novel Cyclisation Techniques

  • Cyclisation of Homoallylic Sulfonamides : Haskins and Knight (2002) discuss the use of trifluoromethanesulfonic acid for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines, demonstrating the compound's role in creating polycyclic systems (Haskins & Knight, 2002).

Mechanism of Action

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidine derivatives have shown significant potential in the field of drug discovery . They have been utilized in different therapeutic applications and have shown promising results in the treatment of various diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-cyclopropylidene-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c18-20(19,13-10-14-4-2-1-3-5-14)17-11-8-16(9-12-17)15-6-7-15/h1-5,10,13H,6-9,11-12H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKYOMXDOOKSY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1=C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.